molecular formula C19H22N2O B248292 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide

Número de catálogo B248292
Peso molecular: 294.4 g/mol
Clave InChI: CNBFEFLOBYVRIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide, also known as Dihydro-β-erythroidine (DHβE), is a synthetic compound that has been extensively studied for its potential use in scientific research. DHβE is a selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are involved in a wide range of physiological processes, including learning and memory, attention, and motor control.

Mecanismo De Acción

DHβE acts as a competitive antagonist of nAChRs, which are ligand-gated ion channels that are widely expressed throughout the nervous system. By binding to the receptor site, DHβE prevents the binding of acetylcholine, the endogenous ligand, and inhibits the flow of ions across the membrane. This results in a decrease in the excitability of the neuron, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects
DHβE has been shown to have a wide range of biochemical and physiological effects, depending on the specific nAChR subtype that it targets. In general, DHβE has been shown to decrease the release of dopamine, a neurotransmitter that is involved in reward and motivation, as well as to decrease the release of glutamate, a neurotransmitter that is involved in learning and memory. DHβE has also been shown to decrease the activity of certain brain regions, such as the prefrontal cortex, that are involved in higher cognitive functions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of DHβE for lab experiments is its selectivity for specific nAChR subtypes. This allows researchers to study the specific effects of nAChRs on physiological processes, without the confounding effects of other neurotransmitter systems. However, DHβE also has some limitations, including its relatively low potency and its potential for off-target effects. These limitations can be overcome through careful experimental design and the use of appropriate controls.

Direcciones Futuras

There are many potential future directions for the study of DHβE and its effects on physiological processes. One area of interest is the role of nAChRs in addiction and substance abuse, as DHβE has been shown to decrease the rewarding effects of drugs of abuse. Another area of interest is the role of nAChRs in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as DHβE has been shown to have neuroprotective effects in animal models. Finally, the development of more potent and selective nAChR antagonists, based on the structure of DHβE, could lead to new therapeutic options for a wide range of neurological disorders.

Métodos De Síntesis

DHβE is synthesized through a multi-step process that involves the condensation of 3,4-dihydroisoquinoline and o-tolylpropanal, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of DHβE has been optimized over the years to increase the yield and purity of the final product, making it a viable option for scientific research.

Aplicaciones Científicas De Investigación

DHβE has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Its selective antagonism of nAChRs has been shown to have a wide range of applications, including the study of learning and memory, addiction, and neurodegenerative diseases. DHβE has also been used to study the role of nAChRs in pain modulation, as well as in the regulation of cardiovascular and respiratory functions.

Propiedades

Nombre del producto

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide

Fórmula molecular

C19H22N2O

Peso molecular

294.4 g/mol

Nombre IUPAC

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C19H22N2O/c1-15-6-2-5-9-18(15)20-19(22)11-13-21-12-10-16-7-3-4-8-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22)

Clave InChI

CNBFEFLOBYVRIK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2

SMILES canónico

CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.